aminehydrochloride](/img/structure/B12351121.png)
[1-(1-Benzofuran-4-yl)propan-2-yl](methyl)aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Benzofuran-4-yl)propan-2-ylaminehydrochloride: is a chemical compound that features a benzofuran ring, which is a fused ring system consisting of a benzene ring fused to a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzofuran-4-yl)propan-2-ylaminehydrochloride typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with dehydrating agents.
Alkylation: The benzofuran ring is then alkylated using appropriate alkylating agents to introduce the propan-2-yl group.
Amination: The alkylated benzofuran undergoes amination to introduce the amine group.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the benzofuran ring or the propan-2-yl group.
Reduction: Reduction reactions can target the amine group, converting it to various derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
Oxidation: Oxidation can yield products such as benzofuran-4-carboxylic acid derivatives.
Reduction: Reduction can produce various amine derivatives.
Substitution: Substitution reactions can yield halogenated benzofuran derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 1-(1-Benzofuran-4-yl)propan-2-ylaminehydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions of benzofuran derivatives with biological systems. It can serve as a model compound for investigating the biological activity of benzofuran-containing molecules.
Medicine
In medicinal chemistry, 1-(1-Benzofuran-4-yl)propan-2-ylaminehydrochloride is of interest due to its potential pharmacological properties. Benzofuran derivatives have been studied for their anti-tumor, antibacterial, and antiviral activities .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mecanismo De Acción
The mechanism of action of 1-(1-Benzofuran-4-yl)propan-2-ylaminehydrochloride involves its interaction with specific molecular targets. The benzofuran ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The propan-2-yl and amine groups can further influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-Benzofuran-2-yl)propan-2-ylamine
- 1-(1-Benzofuran-3-yl)propan-2-ylamine
- 1-(1-Benzofuran-5-yl)propan-2-ylamine
Uniqueness
Compared to similar compounds, 1-(1-Benzofuran-4-yl)propan-2-ylaminehydrochloride is unique due to the specific position of the substituents on the benzofuran ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H16ClNO |
|---|---|
Peso molecular |
225.71 g/mol |
Nombre IUPAC |
1-(1-benzofuran-4-yl)-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H15NO.ClH/c1-9(13-2)8-10-4-3-5-12-11(10)6-7-14-12;/h3-7,9,13H,8H2,1-2H3;1H |
Clave InChI |
DKZFBPQFMVQHHA-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=C2C=COC2=CC=C1)NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12351038.png)
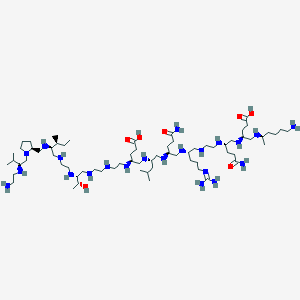

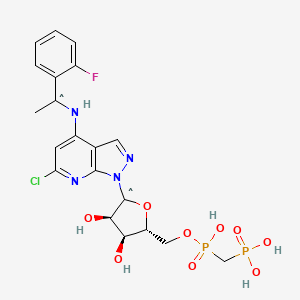
![[(1-isopropyl-1H-pyrazol-4-yl)methyl]propylamine](/img/structure/B12351071.png)

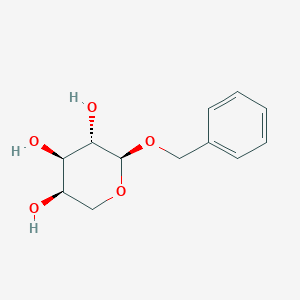
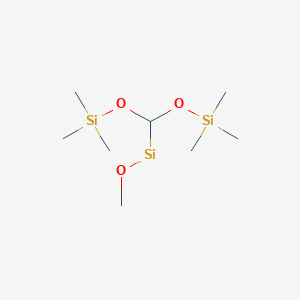
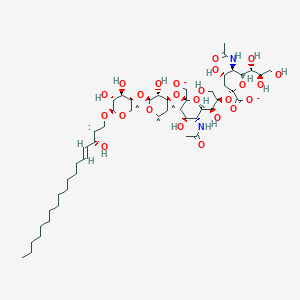

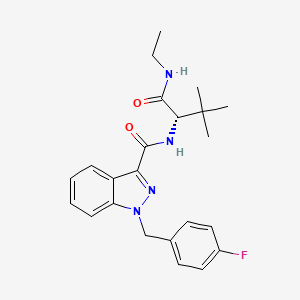
![(3R)-3-Amino-4-(6,7-difluoro-1H-indazol-3-yl)-1-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-1-butanonephosphate](/img/structure/B12351116.png)
![1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol;hydrate;hydrochloride](/img/structure/B12351118.png)
![2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12351123.png)
